4-Oxo-3-azabicyclo[3.1.0]hexane-2-carboxylic acid
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Overview
Description
4-Oxo-3-azabicyclo[3.1.0]hexane-2-carboxylic acid is a heterocyclic compound with a unique bicyclic structure. This compound is of significant interest in organic chemistry due to its potential applications in drug design and synthesis. The presence of both a bicyclic ring and a carboxylic acid group makes it a versatile building block for various chemical reactions and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-Oxo-3-azabicyclo[3.1.0]hexane-2-carboxylic acid typically involves cyclization reactions. One common method includes the cyclization of 1,n-enynes and related reactions . Another approach involves intramolecular and intermolecular cyclopropanations . These methods often utilize transition metal catalysis to facilitate the formation of the bicyclic structure.
Industrial Production Methods: While specific industrial production methods for this compound are not extensively documented, the general principles of organic synthesis apply. Industrial production would likely involve optimizing the reaction conditions for large-scale synthesis, including the use of efficient catalysts and reaction setups to maximize yield and purity.
Chemical Reactions Analysis
Types of Reactions: 4-Oxo-3-azabicyclo[3.1.0]hexane-2-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups.
Reduction: Reduction reactions can modify the bicyclic structure or the carboxylic acid group.
Substitution: The compound can participate in substitution reactions, where one functional group is replaced by another.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Conditions for substitution reactions vary depending on the desired product but may include the use of halogenating agents or nucleophiles.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylated derivatives, while reduction could produce alcohols or amines.
Scientific Research Applications
4-Oxo-3-azabicyclo[3.1.0]hexane-2-carboxylic acid has several applications in scientific research:
Chemistry: It serves as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: The compound’s unique structure makes it a candidate for studying enzyme interactions and biological pathways.
Industry: The compound can be used in the synthesis of materials with specific properties, such as polymers and catalysts.
Mechanism of Action
The mechanism by which 4-Oxo-3-azabicyclo[3.1.0]hexane-2-carboxylic acid exerts its effects depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The bicyclic structure can provide a rigid framework that enhances binding affinity and specificity to these targets .
Comparison with Similar Compounds
3-Azabicyclo[3.1.0]hexane-2-carboxylic acid: This compound shares a similar bicyclic structure but lacks the oxo group at the 4-position.
2-Azabicyclo[3.1.0]hexane-2-carboxylic acid, 4-oxo-, 1,1-dimethylethyl ester: This ester derivative has a similar core structure but with additional functional groups.
Uniqueness: 4-Oxo-3-azabicyclo[3.1.0]hexane-2-carboxylic acid is unique due to the presence of the oxo group, which can significantly influence its chemical reactivity and biological activity. This makes it a valuable compound for developing new chemical entities with specific properties.
Properties
Molecular Formula |
C6H7NO3 |
---|---|
Molecular Weight |
141.12 g/mol |
IUPAC Name |
4-oxo-3-azabicyclo[3.1.0]hexane-2-carboxylic acid |
InChI |
InChI=1S/C6H7NO3/c8-5-3-1-2(3)4(7-5)6(9)10/h2-4H,1H2,(H,7,8)(H,9,10) |
InChI Key |
LPYGOKUHFJCPIQ-UHFFFAOYSA-N |
Canonical SMILES |
C1C2C1C(=O)NC2C(=O)O |
Origin of Product |
United States |
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